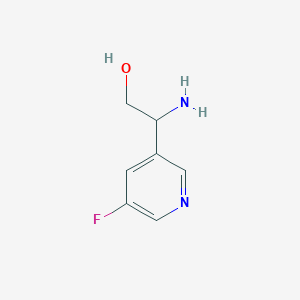
2-Amino-2-(5-fluoropyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(5-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H9FN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and a hydroxyl group. The presence of the fluorine atom on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine, which is commercially available or can be synthesized through various fluorination reactions.
Amination: The introduction of the amino group is achieved through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions. Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the amination and hydroxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-Amino-2-(5-fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines with different degrees of substitution.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as thiols, amines, or halides are used in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-Amino-2-(5-fluoropyridin-3-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
2-Amino-2-(5-chloropyridin-3-yl)ethanol: Contains a chlorine atom instead of fluorine.
2-Amino-2-(5-bromopyridin-3-yl)ethanol: Contains a bromine atom instead of fluorine.
2-Amino-2-(5-iodopyridin-3-yl)ethanol: Contains an iodine atom instead of fluorine.
Uniqueness
The uniqueness of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative, influencing the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications in scientific research and industry.
生物活性
2-Amino-2-(5-fluoropyridin-3-yl)ethanol, also known as 2-(5-fluoropyridin-3-yl)ethan-1-ol, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H8FN1O, with a molecular weight of 156.16 g/mol. The compound features a pyridine ring substituted with a fluorine atom at the 5-position and an alcohol functional group.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and potential for forming hydrogen bonds, which may improve binding affinity to target proteins and nucleic acids.
Molecular Targets:
- Enzymes: It may modulate the activity of specific enzymes involved in metabolic pathways.
- Receptors: The compound shows promise in binding to neurotransmitter receptors, influencing neurotransmission processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The unique electronegativity of the fluorine atom contributes to enhanced interactions with bacterial targets, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems could play a crucial role in mitigating neuronal damage.
Anticancer Potential
Preliminary investigations indicate that derivatives of this compound may exhibit activity against certain cancer cell lines. The structural characteristics allow for effective interaction with cancer-related biological targets, warranting further exploration in oncological research .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacokinetic properties and biological efficacy of this compound:
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to this compound display varying clearance rates and half-lives depending on their structural modifications. For instance, some derivatives showed prolonged half-lives and favorable distribution volumes, suggesting potential for clinical applications .
属性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC 名称 |
2-amino-2-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2 |
InChI 键 |
JTFJNWJSUFENLY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1F)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















